molecular formula C22H21N3O3 B2480821 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea CAS No. 891100-53-1

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea

Cat. No.: B2480821
CAS No.: 891100-53-1
M. Wt: 375.428
InChI Key: GWRIKFROVLKPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea is a complex organic compound that features a unique structure combining a methoxyphenyl group, a pyrrolidinone ring, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea typically involves multi-step organic reactionsThe final step often involves the formation of the urea linkage under controlled conditions, such as using phosgene or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques like chromatography, and the employment of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce a hydroxyl-substituted pyrrolidinone .

Scientific Research Applications

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea involves its interaction with specific molecular targets. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, while the naphthyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the methoxyphenyl, pyrrolidinone, and naphthyl groups in 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea provides it with distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-28-18-11-9-17(10-12-18)25-14-16(13-21(25)26)23-22(27)24-20-8-4-6-15-5-2-3-7-19(15)20/h2-12,16H,13-14H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRIKFROVLKPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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